2-Methyl-7-(naphthalen-1-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
2-Methyl-7-(naphthalen-1-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the class of triazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-(naphthalen-1-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . Another approach involves the reaction of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .
Industrial Production Methods
the use of microwave-assisted synthesis and other green chemistry approaches are likely to be explored for large-scale production due to their efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-7-(naphthalen-1-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iminoquinones.
Reduction: Reduction reactions can modify the triazole ring, leading to different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iron(III) chloride for oxidation and reducing agents for reduction reactions. Microwave irradiation is often used to facilitate these reactions due to its efficiency .
Major Products Formed
The major products formed from these reactions include various substituted triazolo[1,5-a]pyrimidines, which have shown significant biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Methyl-7-(naphthalen-1-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves the inhibition of specific enzymes and receptors. For example, it has been shown to inhibit CDK2/cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells . The compound also interacts with various molecular targets, including ATF4 and NF-kB proteins, to exert its neuroprotective and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: Known for its antimicrobial properties.
Pyrazolo[3,4-d]pyrimidine: Exhibits significant anticancer activities.
Quinazolin-4(3H)-one derivatives: Used as antimicrobial agents in agriculture.
Uniqueness
2-Methyl-7-(naphthalen-1-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is unique due to its specific structural features and the presence of a naphthalen-1-yl group, which enhances its biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C17H14N4O2 |
---|---|
Molecular Weight |
306.32 g/mol |
IUPAC Name |
2-methyl-7-naphthalen-1-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C17H14N4O2/c1-10-18-17-19-14(16(22)23)9-15(21(17)20-10)13-8-4-6-11-5-2-3-7-12(11)13/h2-9,15H,1H3,(H,22,23)(H,18,19,20) |
InChI Key |
NGMYRFAMXYBALC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(C=C(NC2=N1)C(=O)O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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